![molecular formula C19H21N5O4S B2510779 N-(4-ethoxyphenyl)-2-(1,3,7-trimethyl-2,4-dioxopyrimido[4,5-d]pyrimidin-5-yl)sulfanylacetamide CAS No. 852168-23-1](/img/structure/B2510779.png)

N-(4-ethoxyphenyl)-2-(1,3,7-trimethyl-2,4-dioxopyrimido[4,5-d]pyrimidin-5-yl)sulfanylacetamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

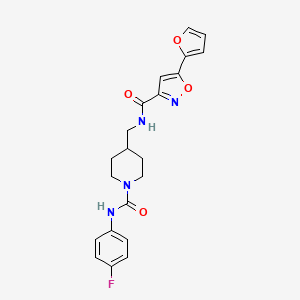

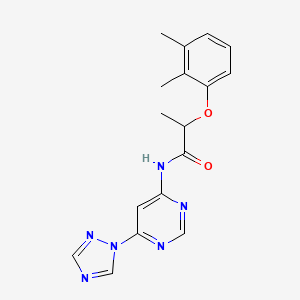

The compound "N-(4-ethoxyphenyl)-2-(1,3,7-trimethyl-2,4-dioxopyrimido[4,5-d]pyrimidin-5-yl)sulfanylacetamide" is a complex organic molecule that appears to be related to a family of compounds with a pyrimidine nucleus. Pyrimidine derivatives are known for their wide spectrum of biological activities, including antimicrobial, antiviral, anticancer, and anti-inflammatory properties . Although the specific compound is not directly studied in the provided papers, the related research on pyrimidine derivatives and their sulfanyl acetamide counterparts can offer insights into its potential characteristics and applications.

Synthesis Analysis

The synthesis of pyrimidine derivatives often involves multiple steps, including condensation reactions, chlorination, and further functionalization with various reagents . For example, the synthesis of N-{2-[(2-chlorothieno[3,2-d]pyrimidin-4-yl)amino]ethyl}-3-methoxybenzamide involved condensation of 3-methoxybenzoic acid with an ethane-1,2-diamine derivative . Similarly, the synthesis of sulfanyl pyrimidin-4(3H)-one derivatives was achieved by reacting certain compounds with phenacyl bromide derivatives . These methods could potentially be adapted for the synthesis of the compound .

Molecular Structure Analysis

The molecular structure of pyrimidine derivatives is often characterized by a folded conformation around the thioacetamide bridge, with the pyrimidine ring inclined at various angles to the benzene ring . Intramolecular hydrogen bonding is a common feature that stabilizes this folded conformation . The molecular structure is crucial for the biological activity of these compounds, as it influences their interaction with biological targets.

Chemical Reactions Analysis

Pyrimidine derivatives can undergo various chemical reactions, including interactions with other molecules through hydrogen bonding and other intermolecular forces . The nature of substituents on the pyrimidine ring can significantly affect the reactivity and the types of chemical reactions the compound can participate in. For instance, the presence of amino groups can lead to the formation of hydrogen bonds, which are essential for the biological activity of these molecules .

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrimidine derivatives, such as solubility, melting point, and stability, are influenced by their molecular structure and the nature of their substituents . Theoretical calculations, such as density functional theory (DFT), can be used to predict these properties and provide insights into the electronic structure of the molecules . For example, the HOMO-LUMO energy gap can indicate the chemical reactivity of the compound, and the molecular electrostatic potential (MEP) can give information about the distribution of charges within the molecule .

Relevant Case Studies

The biological activities of pyrimidine derivatives have been explored in various case studies. For instance, certain derivatives have shown marked inhibition against various cancer cell lines, displaying promising anticancer activity . Molecular docking studies have also revealed that these compounds may exhibit inhibitory activity against specific proteins or enzymes, suggesting potential applications as pharmaceutical agents .

Wissenschaftliche Forschungsanwendungen

Potential Antiasthma Agents

The preparation of triazolo[1,5-c]pyrimidines, through the human basophil histamine release assay, has shown mediator release inhibitors' activity, indicating potential applications in treating asthma. These compounds were synthesized to evaluate their pharmacological and toxicological properties further, highlighting their significance in developing new antiasthma medications (Medwid et al., 1990).

Dual Thymidylate Synthase and Dihydrofolate Reductase Inhibitors

Research on classical and nonclassical 2-amino-4-oxo-5-arylthio-substituted-6-methylthieno[2,3-d]pyrimidine antifolates has demonstrated their potential as potent dual inhibitors of human thymidylate synthase (TS) and dihydrofolate reductase (DHFR). This dual inhibitory action suggests applications in cancer therapy by targeting folate metabolism in cancer cells (Gangjee et al., 2008).

Antifolates as Antitumor Agents

The synthesis of classical and nonclassical 6-arylthio-2,4-diamino-5-ethylpyrrolo[2,3-d]pyrimidines as antifolates reveals their application as potential dihydrofolate reductase (DHFR) inhibitors and antitumor agents. These compounds have shown significant inhibitory effects on human DHFR and the growth of several tumor cells in culture, pointing to their therapeutic potential in cancer treatment (Gangjee et al., 2007).

Glutaminase Inhibitors for Cancer Therapy

The design, synthesis, and pharmacological evaluation of bis-2-(5-phenylacetamido-1,2,4-thiadiazol-2-yl)ethyl sulfide (BPTES) analogs as glutaminase inhibitors highlight their application in cancer therapy. Some analogs showed similar potency to BPTES, indicating their potential in inhibiting glutaminase activity, a key enzyme in cancer cell metabolism (Shukla et al., 2012).

Eigenschaften

IUPAC Name |

N-(4-ethoxyphenyl)-2-(1,3,7-trimethyl-2,4-dioxopyrimido[4,5-d]pyrimidin-5-yl)sulfanylacetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H21N5O4S/c1-5-28-13-8-6-12(7-9-13)22-14(25)10-29-17-15-16(20-11(2)21-17)23(3)19(27)24(4)18(15)26/h6-9H,5,10H2,1-4H3,(H,22,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HDPIUIMLONWYGD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)NC(=O)CSC2=NC(=NC3=C2C(=O)N(C(=O)N3C)C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H21N5O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

415.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-[4-(Trifluoromethyl)phenyl]piperazin-2-one](/img/structure/B2510697.png)

![2-Nitro-6-[(4-phenyl-1,3-thiazol-2-yl)carbamoyl]benzoic acid](/img/structure/B2510698.png)

![4-allyl-3-[(3-methylbenzyl)sulfanyl]-5-{2-[3-methyl-5-(trifluoromethyl)-1H-pyrazol-1-yl]-1,3-thiazol-4-yl}-4H-1,2,4-triazole](/img/structure/B2510699.png)

![[3-Fluoro-4-(thiomorpholin-4-ylmethyl)phenyl]boronic acid](/img/structure/B2510700.png)

![(1R,5S)-3-methoxy-8-((E)-styrylsulfonyl)-8-azabicyclo[3.2.1]octane](/img/structure/B2510712.png)

![7-(4-fluorophenyl)-1,3-dimethyl-5-((3-methylbenzyl)thio)pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2510713.png)

![2-((3-(4-chlorophenyl)-8-ethyl-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl)thio)-N-(2,4-dimethylphenyl)acetamide](/img/structure/B2510714.png)